molecular formula C12H15NO4 B14837925 3-Cyclopropoxy-2-isopropoxyisonicotinic acid

3-Cyclopropoxy-2-isopropoxyisonicotinic acid

Cat. No.: B14837925
M. Wt: 237.25 g/mol
InChI Key: NOFBAMFLWLVZLR-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-isopropoxyisonicotinic acid is a chemical compound with a unique structure that includes both cyclopropoxy and isopropoxy groups attached to an isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-isopropoxyisonicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropoxy Group: This step involves the reaction of a suitable precursor with cyclopropyl bromide under basic conditions to introduce the cyclopropoxy group.

    Introduction of the Isopropoxy Group: The isopropoxy group is introduced through a nucleophilic substitution reaction using isopropyl alcohol and a suitable leaving group.

    Formation of the Isonicotinic Acid Core: The final step involves the formation of the isonicotinic acid core through a series of reactions, including oxidation and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-isopropoxyisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the cyclopropoxy or isopropoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclopropoxy-2-isopropoxyisonicotinic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-isopropoxyisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved in its mechanism of action include:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: It may interact with receptors on cell surfaces, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropoxyisonicotinic acid: Lacks the isopropoxy group, which may affect its reactivity and binding properties.

    3-Isopropoxyisonicotinic acid: Lacks the cyclopropoxy group, leading to differences in its chemical behavior and applications.

Uniqueness

3-Cyclopropoxy-2-isopropoxyisonicotinic acid is unique due to the presence of both cyclopropoxy and isopropoxy groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

3-cyclopropyloxy-2-propan-2-yloxypyridine-4-carboxylic acid

InChI

InChI=1S/C12H15NO4/c1-7(2)16-11-10(17-8-3-4-8)9(12(14)15)5-6-13-11/h5-8H,3-4H2,1-2H3,(H,14,15)

InChI Key

NOFBAMFLWLVZLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=CC(=C1OC2CC2)C(=O)O

Origin of Product

United States

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